4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate
Overview
Description
4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[63002,6]undecane-4,10-dicarboxylate is a complex organic compound featuring a tricyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the benzyl and tert-butyl protecting groups. Key steps include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the hydroxymethyl group via selective functionalization.
- Protection of the hydroxyl groups with benzyl and tert-butyl groups under specific conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups under reducing conditions.
Substitution: Nucleophilic substitution reactions at the benzyl and tert-butyl positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate involves its interaction with specific molecular targets. These interactions may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to altered signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate
- 4-O-methyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate
- 4-O-benzyl 10-O-methyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-22(2,3)30-21(28)24-10-17-9-23(15-26)14-25(12-19(23)18(17)11-24)20(27)29-13-16-7-5-4-6-8-16/h4-8,17-19,26H,9-15H2,1-3H3/t17-,18+,19-,23-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWBIGATXVXFBO-ISJRUSPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3(CN(CC3C2C1)C(=O)OCC4=CC=CC=C4)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@]3(CN(C[C@@H]3[C@H]2C1)C(=O)OCC4=CC=CC=C4)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357353-08-2 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357353-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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